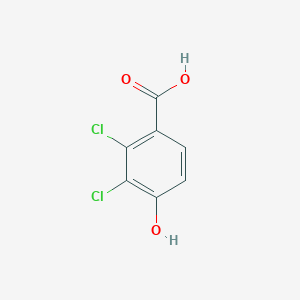

2,3-Dichloro-4-hydroxybenzoic acid

Description

Properties

CAS No. |

66584-09-6 |

|---|---|

Molecular Formula |

C7H4Cl2O3 |

Molecular Weight |

207.01 g/mol |

IUPAC Name |

2,3-dichloro-4-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4Cl2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |

InChI Key |

MWQVQEFJAIFHFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS: 99-96-7)

3,5-Dichloro-4-hydroxybenzoic Acid (CAS: 3336-41-2)

3,5-Dichloro-4-(hydroxymethyl)benzoic Acid (CAS: 89894-53-1)

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-53-2)

- Structure : Fluorine at 4-position and hydroxyl at 2-position.

- Properties : Lower molecular weight (223.94 g/mol) and distinct electronic effects due to fluorine’s electronegativity.

- Applications : Investigated for antimicrobial and anti-inflammatory properties .

Physicochemical Data Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XlogP | H-Bond Donors |

|---|---|---|---|---|---|

| 2,3-Dichloro-4-hydroxybenzoic acid | 66584-09-6 | C₇H₄Cl₂O₃ | 223.02 | 2.7 | 2 |

| 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | 138.12 | 1.5 | 2 |

| 3,5-Dichloro-4-hydroxybenzoic acid | 3336-41-2 | C₇H₄Cl₂O₃ | 221.04 | 3.0 | 2 |

| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | 189283-53-2 | C₇H₃Cl₂FO₃ | 223.94 | 2.9 | 2 |

Functional and Pharmacological Differences

- Bioactivity: this compound’s asymmetric substitution pattern enhances its specificity in binding to renal urate transporters, a trait less pronounced in symmetrically substituted analogs like 3,5-dichloro-4-hydroxybenzoic acid .

- Solubility : The hydroxymethyl group in 3,5-dichloro-4-(hydroxymethyl)benzoic acid improves aqueous solubility (≈15 mg/mL) compared to this compound (≈5 mg/mL) .

- Thermal Stability : Fluorinated derivatives (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) exhibit higher thermal stability due to stronger C-F bonds, making them suitable for high-temperature synthetic processes .

Key Research Findings

- Synthetic Utility : this compound is synthesized via regioselective chlorination of 4-hydroxybenzoic acid, achieving yields >75% under optimized conditions .

- Toxicity Profile : Chlorinated benzoic acids generally show moderate toxicity (LD₅₀ ~500 mg/kg in rodents), with nephrotoxicity observed in asymmetrically substituted derivatives at high doses .

Preparation Methods

Reaction Mechanism

The process begins with the deprotonation of 2,3-dichlorophenol by aqueous sodium hydroxide, forming a phenoxide ion. Carbon tetrachloride, in the presence of copper powder, generates dichlorocarbene () via a copper-mediated decomposition pathway:

The phenoxide ion attacks the electrophilic dichlorocarbene, forming a dichloromethyl intermediate. Subsequent hydrolysis under basic conditions yields this compound:

Copper’s role in facilitating decomposition is critical, as it circumvents the low reactivity typically observed with polychlorinated phenols.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction Efficiency |

|---|---|---|

| Temperature | 100°C (reflux) | Ensures complete decomposition |

| Reaction Time | 6–48 hours | Longer durations improve conversion |

| Molar Ratio (Phenol:NaOH) | 1:2–1:3 | Maintains basic pH for carbene generation |

| Copper Catalyst | 0.5–1.0 wt% of phenol | Accelerates activation |

A representative procedure involves refluxing 20.7 g (0.1 mol) of 2,3-dichlorophenol with 150 mL of 10% NaOH, 12.6 g (0.1 mol) of , and 1 g of copper powder for 24 hours. Post-reaction acidification with HCl yields 17.8 g of crude product, which is purified via recrystallization from water to achieve 70% isolated yield.

Comparative Analysis with Alternative Routes

Friedel-Crafts Acylation

Prior methods relied on Friedel-Crafts acylation of 2,3-dichloroanisole with thienoyl chloride. However, this approach suffered from:

Q & A

Basic: What are the established synthetic routes for 2,3-Dichloro-4-hydroxybenzoic acid, and what analytical methods are used for characterization?

Answer:

The synthesis typically involves regioselective chlorination of 4-hydroxybenzoic acid derivatives. A common route employs Friedel-Crafts halogenation using Cl2 or SOCl2 in the presence of Lewis acids (e.g., AlCl3), followed by hydrolysis to yield the target compound . Analytical characterization relies on:

- NMR spectroscopy (1H/13C) to confirm substitution patterns and purity.

- HPLC with UV detection (λ = 254 nm) for quantitative analysis.

- Mass spectrometry (EI or ESI-MS) to verify molecular weight and fragmentation patterns .

Advanced: How can researchers address discrepancies in regioselectivity during the chlorination of hydroxybenzoic acid derivatives?

Answer:

Regioselectivity challenges arise due to competing electrophilic substitution at ortho, meta, or para positions. Methodological strategies include:

- Directing group utilization : Introducing temporary protecting groups (e.g., methyl esters) to steer chlorination to desired positions .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 0–5°C enhance selectivity for 2,3-dichloro products .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced: What strategies are employed to elucidate the metabolic pathways of this compound in pharmacological studies?

Answer:

- Isotopic labeling : Synthesize <sup>14</sup>C-labeled analogs to track metabolic fate in vivo via scintillation counting .

- LC-MS/MS : Detect phase I/II metabolites (e.g., glucuronides) in hepatic microsomal assays .

- Enzyme inhibition assays : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP2C9) to identify metabolic bottlenecks .

Basic: How is the purity of this compound assessed, and what are common impurities encountered?

Answer:

- Melting point analysis : Pure compounds exhibit sharp melting ranges (e.g., 165–167°C). Deviations suggest impurities like mono-chlorinated byproducts .

- TLC and GC-MS : Monitor reaction progress and detect residual solvents (e.g., dichloromethane) or incomplete chlorination products .

- Elemental analysis : Verify C, H, Cl, and O content within ±0.3% of theoretical values .

Advanced: How do structural modifications at the 2,3 positions influence the bioactivity of 4-hydroxybenzoic acid derivatives?

Answer:

- Electron-withdrawing effects : Chlorine atoms at 2,3 positions enhance acidity (pKa ~2.8), improving membrane permeability and enzyme inhibition (e.g., urease) .

- SAR studies : Replace Cl with F or NO2 to modulate binding affinity. For example, 2,3-dichloro derivatives show higher anti-inflammatory activity compared to mono-chloro analogs .

- Crystallography : X-ray diffraction reveals halogen bonding interactions with target proteins, guiding rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.